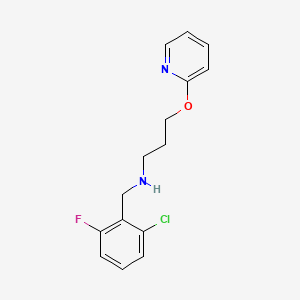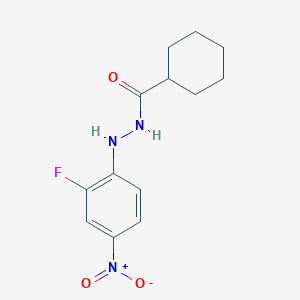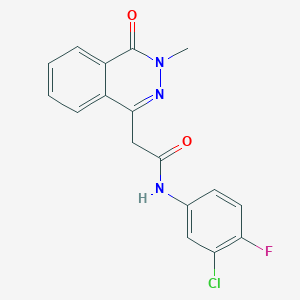
6-ethyl-2,4-dimethyl-9H-thioxanthene 10,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-2,4-dimethyl-9H-10??-thioxanthene-10,10-dione is a synthetic organic compound belonging to the thioxanthene family Thioxanthenes are known for their unique structural properties, which include a sulfur atom incorporated into the tricyclic ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2,4-dimethyl-9H-10??-thioxanthene-10,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the thioxanthene core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
6-ethyl-2,4-dimethyl-9H-10??-thioxanthene-10,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioxanthene derivatives with different oxidation states.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thioxanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thioxanthene derivatives.
Aplicaciones Científicas De Investigación
6-ethyl-2,4-dimethyl-9H-10??-thioxanthene-10,10-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry: This compound is explored for its potential therapeutic properties, including its use as a scaffold for drug development.
Material Science:
Mecanismo De Acción
The mechanism by which 6-ethyl-2,4-dimethyl-9H-10??-thioxanthene-10,10-dione exerts its effects involves its interaction with molecular targets and pathways. In the context of organic electronics, it functions as a donor-acceptor molecule, facilitating charge transfer processes. In medicinal chemistry, its mechanism may involve binding to specific receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
9,9-dimethyl-9H-thioxanthene-10,10-dioxide: Known for its use in deep-blue light-emitting polyfluorenes.
2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide: Used in thermally activated delayed fluorescence polymers for OLEDs.
Uniqueness
6-ethyl-2,4-dimethyl-9H-10??-thioxanthene-10,10-dione is unique due to its specific structural modifications, which impart distinct electronic and optical properties. These properties make it particularly suitable for applications in advanced materials and organic electronics.
Propiedades
Fórmula molecular |
C17H18O2S |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
6-ethyl-2,4-dimethyl-9H-thioxanthene 10,10-dioxide |
InChI |
InChI=1S/C17H18O2S/c1-4-13-5-6-14-10-15-8-11(2)7-12(3)17(15)20(18,19)16(14)9-13/h5-9H,4,10H2,1-3H3 |
Clave InChI |
QJLQJLQCOMSROZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(CC3=CC(=CC(=C3S2(=O)=O)C)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-deoxy-3-O-(phenylcarbonyl)-beta-D-threo-pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12491019.png)



![4-(2,5-dimethoxyphenyl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12491038.png)
amino}thiophene-2-carboxylic acid](/img/structure/B12491050.png)

![4-({(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12491057.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(pyridin-3-ylcarbonyl)amino]benzoate](/img/structure/B12491060.png)
![4-fluoro-N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B12491064.png)
![6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12491066.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-methylcyclohexyl)piperazine](/img/structure/B12491068.png)
